molecular formula C18H25BrN2O2 B11344703 4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

Cat. No.: B11344703
M. Wt: 381.3 g/mol
InChI Key: NTHCFSCXVHIVOF-UHFFFAOYSA-N
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Description

4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is an organic compound with the molecular formula C18H25BrN2O2 It is a benzamide derivative featuring a bromine atom at the para position of the benzene ring, a morpholine ring attached to a cyclohexyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzoyl chloride with N-[(1-morpholin-4-ylcyclohexyl)methyl]amine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide is unique due to the presence of both a bromine atom and a morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in nucleophilic substitution reactions and improved binding affinity to certain biological targets.

Properties

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

4-bromo-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C18H25BrN2O2/c19-16-6-4-15(5-7-16)17(22)20-14-18(8-2-1-3-9-18)21-10-12-23-13-11-21/h4-7H,1-3,8-14H2,(H,20,22)

InChI Key

NTHCFSCXVHIVOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=C(C=C2)Br)N3CCOCC3

Origin of Product

United States

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